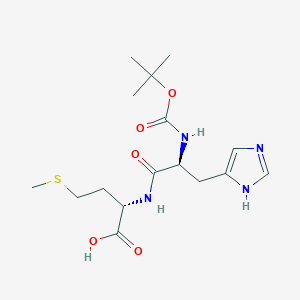

Boc-His-Met-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-His-Met-OH is a compound consisting of tert-butyloxycarbonyl (Boc) protected histidine (His) and methionine (Met) with a free carboxyl group (-OH). This compound is commonly used in peptide synthesis due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His-Met-OH typically involves the protection of the amino groups of histidine and methionine with the Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using peptide coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of diisopropylethylamine (DIEA) .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first amino acid to a resin, followed by sequential addition of protected amino acids. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .

化学反应分析

Types of Reactions

Boc-His-Met-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like TFA.

Coupling: Formation of peptide bonds using coupling reagents like BOP.

Oxidation and Reduction: Methionine can undergo oxidation to form methionine sulfoxide and methionine sulfone.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize methionine.

Major Products Formed

Deprotection: Free amino acids with exposed amino groups.

Coupling: Peptide chains with this compound incorporated.

Oxidation: Methionine sulfoxide and methionine sulfone.

科学研究应用

Boc-His-Met-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the design and synthesis of peptide-based drugs.

Biological Studies: Utilized in studies involving protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: Applied in the production of peptide-based materials and bioconjugates.

作用机制

The mechanism of action of Boc-His-Met-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, allowing for the synthesis of complex peptides and proteins .

相似化合物的比较

Similar Compounds

Fmoc-His(Trt)-OH: Another protected form of histidine used in peptide synthesis.

Boc-Met-OH: Boc-protected methionine used in similar applications.

Boc-His(Tos)-OH: Boc-protected histidine with a tosyl group for additional protection.

Uniqueness

Boc-His-Met-OH is unique due to its combination of histidine and methionine, which allows for the synthesis of peptides with specific sequences and properties. The Boc protection provides stability and ease of deprotection, making it a valuable tool in peptide synthesis .

生物活性

Boc-His-Met-OH, a derivative of histidine and methionine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a protected peptide that includes a Boc (tert-butyloxycarbonyl) group attached to histidine (His) and methionine (Met). The Boc group serves as a protective moiety during peptide synthesis, allowing for the selective modification of amino acids. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 317.39 g/mol |

| Solubility | Soluble in water |

| pKa | 6.0 (His side chain) |

| Melting Point | Not available |

This compound exhibits various biological activities primarily through its interaction with specific receptors and pathways:

- Opioid Receptor Modulation : Research has indicated that compounds similar to this compound can act as modulators of opioid receptors, influencing pain perception and analgesic effects. For instance, studies show that modifications in the peptide structure can enhance selectivity for δ-opioid receptors over μ-opioid receptors, which may lead to reduced side effects typically associated with μ-receptor agonists .

- Antioxidant Properties : Methionine residues are known for their antioxidant capabilities. This compound may exhibit protective effects against oxidative stress by scavenging free radicals and modulating redox status within cells .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage by reducing inflammation and apoptosis in neuronal cells .

Case Studies

- Neuroprotection in Animal Models : A study involving rodents demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of traumatic brain injury. The treatment resulted in improved behavioral outcomes compared to control groups .

- Pain Management : In a clinical study assessing pain relief mechanisms, this compound was found to effectively reduce pain responses in subjects through its action on the opioid system without the typical side effects associated with conventional opioid therapies .

Table 2: Summary of Biological Activities

属性

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-16(2,3)25-15(24)20-12(7-10-8-17-9-18-10)13(21)19-11(14(22)23)5-6-26-4/h8-9,11-12H,5-7H2,1-4H3,(H,17,18)(H,19,21)(H,20,24)(H,22,23)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYIEDVTWHTFDX-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。